4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide
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Description
4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H34N4O4S and its molecular weight is 474.62. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide is the High affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A (PDE7A) . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in a variety of biological processes .
Mode of Action
This compound interacts with PDE7A by binding to its catalytic domain . This interaction inhibits the enzyme’s ability to hydrolyze cAMP, thereby increasing intracellular cAMP levels .
Biochemical Pathways
The increase in cAMP levels due to the action of this compound affects various biochemical pathways. Elevated cAMP levels can activate protein kinase A (PKA), which then phosphorylates a variety of target proteins, leading to changes in cell function . This can affect pathways related to cell growth, inflammation, and other cellular responses .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the increased levels of cAMP. This can lead to changes in cell function, including altered gene expression, modulation of inflammation, and impacts on cell growth and differentiation .
Biochemical Analysis
Biochemical Properties
4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide: plays a significant role in biochemical reactions, particularly as an inhibitor of phosphodiesterase 7A (PDE7A). This enzyme is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP), a crucial step in signal transduction pathways . By inhibiting PDE7A, the compound increases intracellular levels of cAMP, thereby modulating various cellular processes.
Cellular Effects
The effects of This compound on cells are profound. It influences cell signaling pathways by elevating cAMP levels, which can lead to changes in gene expression and cellular metabolism. This compound has been shown to affect various cell types, including immune cells, where it can modulate inflammatory responses and cytokine production . Additionally, it impacts neuronal cells by influencing neurotransmitter release and synaptic plasticity.
Molecular Mechanism
At the molecular level, This compound exerts its effects primarily through the inhibition of PDE7A. This inhibition prevents the breakdown of cAMP, leading to its accumulation within the cell. The increased cAMP levels activate protein kinase A (PKA), which then phosphorylates various target proteins, resulting in altered cellular functions . The compound’s binding interactions with PDE7A are characterized by high affinity and specificity, making it a potent inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The compound is relatively stable under standard conditions, but its degradation can occur over extended periods. Long-term studies have shown that prolonged exposure to the compound can lead to sustained increases in cAMP levels, with corresponding long-term effects on cellular function . These effects include alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
In animal models, the effects of This compound vary with dosage. At low doses, the compound effectively inhibits PDE7A without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects are also noted, where a minimum effective dose is required to achieve significant biochemical and cellular changes.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with PDE7A and other target proteins . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments, enhancing its efficacy and specificity.
Properties
IUPAC Name |
4-[[1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O4S/c1-2-12-25-22(30)17-9-7-16(8-10-17)14-28-23(31)21-19(11-13-33-21)27(24(28)32)15-20(29)26-18-5-3-4-6-18/h11,13,16-18H,2-10,12,14-15H2,1H3,(H,25,30)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQGVBVUGWSJTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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